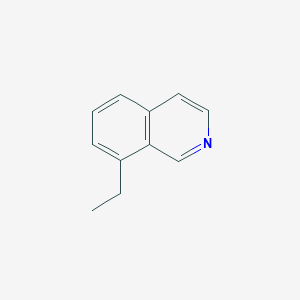

8-Ethylisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

8-ethylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-9-4-3-5-10-6-7-12-8-11(9)10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTHRAKQUJXIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Ethylisoquinoline: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its derivatives exhibit a remarkable breadth of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide focuses on a specific, less-explored derivative, 8-Ethylisoquinoline, providing a comprehensive technical overview of its chemical structure, a plausible synthetic route, and its potential significance in the landscape of drug discovery.

PART 1: Chemical Structure and Molecular Properties of this compound

This compound is a derivative of isoquinoline with an ethyl substituent at the 8-position of the bicyclic ring system. This substitution influences the molecule's steric and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile.

Chemical Structure

The chemical structure of this compound is characterized by a benzene ring fused to a pyridine ring, with an ethyl group attached to the carbon atom at position 8.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | Calculated |

| Molecular Weight | 157.21 g/mol | Calculated |

| Canonical SMILES | CCC1=CC=CC2=C1C=CN=C2 | Predicted |

| InChI Key | Predicted to be unique | Predicted |

PART 2: Synthesis and Characterization

Due to the limited availability of direct experimental data for this compound, a robust and well-established synthetic methodology for isoquinoline derivatives, the Bischler-Napieralski reaction , is proposed. This method involves the cyclization of a β-phenylethylamine precursor.

Proposed Synthetic Pathway: Bischler-Napieralski Reaction

The synthesis of this compound can be envisioned to proceed through a two-step sequence starting from 2-ethylphenethylamine.

Sources

Unveiling the Energetic Landscape: A Guide to the Thermodynamic Properties of 8-Substituted Isoquinoline Derivatives in Drug Discovery

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Substitutions on this heterocyclic system profoundly influence molecular interactions, and a deep understanding of the thermodynamics governing these interactions is paramount for rational drug design. This guide provides a comprehensive exploration of the thermodynamic properties of 8-substituted isoquinoline derivatives. We will delve into the critical experimental techniques and computational methodologies used to characterize the energetic driving forces—enthalpy and entropy—that dictate binding affinity and specificity. By synthesizing field-proven insights with established protocols, this document serves as a technical resource for scientists aiming to leverage thermodynamic data to accelerate the development of novel isoquinoline-based therapeutics.

The "Why": Thermodynamics as a Compass in Drug Design

In the quest for potent and selective therapeutics, measuring binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a standard practice. However, affinity is a composite measure derived from the Gibbs free energy of binding (ΔG). The true power in drug optimization lies in dissecting ΔG into its constituent enthalpic (ΔH) and entropic (ΔS) components:

ΔG = ΔH - TΔS

This equation is the foundation of thermodynamic-guided drug design. A favorable (negative) ΔG can be achieved through a favorable enthalpy change (e.g., forming strong hydrogen bonds or van der Waals interactions), a favorable entropy change (e.g., displacing ordered water molecules from a binding site), or a combination of both. Understanding which force drives the binding of a particular 8-substituted isoquinoline derivative allows for more intelligent and efficient lead optimization. For instance, if binding is primarily enthalpy-driven, efforts can focus on introducing substituents at the 8-position that can form additional hydrogen bonds. Conversely, if an unfavorable enthalpy is being overcome by a large favorable entropy, medicinal chemists can work to improve enthalpic contributions without sacrificing the entropic gain.[3]

Experimental Determination of Thermodynamic Profiles

Directly measuring the heat changes associated with binding events provides the most robust and complete thermodynamic data. Isothermal Titration Calorimetry (ITC) stands as the gold standard for this purpose.[4][5]

Isothermal Titration Calorimetry (ITC): The Premier Tool

ITC directly measures the heat released or absorbed during a biomolecular interaction.[4] This allows for the simultaneous determination of the binding affinity (Ka), binding stoichiometry (n), and the enthalpy of binding (ΔH) in a single experiment.[5] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic signature of the interaction.

The following protocol for analyzing the binding of an 8-hydroxyisoquinoline derivative to a target protein (e.g., a kinase) is designed to be self-validating by incorporating critical controls and considerations.

Objective: To determine the complete thermodynamic profile (Ka, ΔH, ΔS, ΔG) for the binding of an 8-hydroxyisoquinoline inhibitor to its target protein.

Materials:

-

Target Protein: Purified to >95%, concentration precisely known (e.g., by A280 measurement).

-

Ligand: 8-hydroxyisoquinoline derivative, >98% purity, stock solution in a matched buffer.

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed thoroughly. Rationale: Using a buffer with a low ionization enthalpy, like PBS, is crucial to minimize confounding heat signals from proton exchange upon binding.

Step-by-Step Protocol:

-

Sample Preparation (The Foundation of Accuracy):

-

Protein Dialysis: Dialyze the purified protein extensively against the chosen ITC buffer. This is the most critical step to ensure the buffer in the sample cell is identical to the buffer used for the ligand solution, preventing large, erroneous heats of dilution.

-

Ligand Dissolution: Dissolve the 8-hydroxyisoquinoline derivative in the final dialysis buffer (the dialysate) to create a concentrated stock solution. Rationale: This meticulous buffer matching ensures that any observed heat changes are due to the binding event, not buffer mismatches.

-

Concentration Determination: Accurately determine the concentrations of both protein and ligand. Protein concentration is typically determined by UV-Vis spectrophotometry, while ligand concentration is determined by weight and purity. .

-

-

Instrument Setup & Experimental Parameters:

-

Loading the Calorimeter: Load the protein solution into the sample cell (typically ~200-300 µL) and the ligand solution into the injection syringe (typically ~40-50 µL). The ligand concentration should ideally be 10-20 times that of the protein concentration.

-

Setting Parameters:

-

Temperature: 25°C (298.15 K).

-

Stirring Speed: ~750 RPM. Rationale: Ensures rapid mixing after each injection without generating significant frictional heat.

-

Injection Scheme: A series of 19-25 injections of 1.5-2.0 µL each, with a spacing of 150 seconds between injections. Rationale: This allows the signal to return to baseline before the next injection, ensuring accurate peak integration. .

-

-

-

Execution and Control Experiments:

-

Main Experiment: Run the titration as programmed. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a series of heat-rate peaks.

-

Control Titration (Self-Validation): Perform a control experiment by titrating the ligand from the syringe into the sample cell containing only the buffer. The small heats observed in this run (heats of dilution/dissolution) are subtracted from the main experimental data to isolate the true heat of binding.

-

-

Data Analysis:

-

Integration: Integrate the area under each peak of the raw thermogram to determine the heat change (ΔH) for each injection.

-

Model Fitting: Plot the cumulative heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., a one-site independent binding model) using the instrument's software. The fitting process yields the association constant (Ka), the stoichiometry (n), and the enthalpy of binding (ΔH).

-

Calculation of ΔG and ΔS:

-

ΔG = -RT ln(Ka)

-

ΔS = (ΔH - ΔG) / T

-

-

Visualizing the ITC Workflow

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Differential Scanning Calorimetry (DSC)

While ITC measures the thermodynamics of binding directly, DSC provides complementary information by measuring the thermal stability of the target protein in the presence and absence of the ligand.[6] A ligand that stabilizes the protein will increase its melting temperature (Tm). This thermal shift (ΔTm) is indicative of a binding event and can be used to screen for binders and understand how substitutions affect target engagement and stabilization.

Computational Prediction of Thermodynamic Properties

Experimental methods are resource-intensive. Computational chemistry offers a powerful suite of tools to predict thermodynamic properties, screen virtual libraries, and prioritize compounds for synthesis.[7]

Quantum Chemical (QC) Calculations

High-level ab initio methods like G3 and G4 can provide chemically accurate predictions of gas-phase thermochemical properties, such as the standard enthalpy of formation (ΔHf°).[8][9] These calculations are computationally expensive but invaluable for building a foundational understanding of the intrinsic properties of a novel isoquinoline scaffold before considering solvation and binding effects.

Group Additivity (GA) Methods

The Group Additivity (GA) method provides a much faster approach to estimating thermodynamic properties.[8][10] This method is based on the principle that the properties of a larger molecule can be estimated by summing the contributions of its constituent functional groups. For example, the enthalpy of formation of an 8-methoxyisoquinoline could be estimated by summing the contributions of the core isoquinoline ring system and the 8-methoxy group. While less accurate than high-level QC methods, GA is extremely useful for rapidly evaluating large numbers of virtual derivatives.[10]

Structure-Thermodynamic Relationships of 8-Substituted Isoquinolines

The true utility of thermodynamic analysis comes from studying a series of related compounds to build a structure-thermodynamic relationship (STR). By systematically varying the substituent at the 8-position of the isoquinoline ring and measuring the full thermodynamic profile of binding for each analog, we can decipher the specific contributions of different functional groups.

Visualizing the Driving Forces of Binding

Caption: The components of Gibbs free energy in molecular binding.

Hypothetical Data for an 8-Substituted Isoquinoline Series

The following table summarizes hypothetical but plausible thermodynamic data for a series of 8-substituted isoquinoline derivatives binding to a hypothetical kinase. This data illustrates how STRs are built.

| Substituent (C8) | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Dominant Driving Force |

| -H | 150 | -9.4 | -7.0 | -2.4 | Enthalpy |

| -OH | 30 | -10.2 | -9.5 | -0.7 | Strong Enthalpy |

| -OCH3 | 50 | -9.9 | -7.5 | -2.4 | Enthalpy |

| -F | 120 | -9.5 | -7.1 | -2.4 | Enthalpy |

| -CF3 | 75 | -9.7 | -6.5 | -3.2 | Mixed / Entropy-Assisted |

| -i-Propyl | 90 | -9.6 | -5.5 | -4.1 | Entropy |

Analysis of the Hypothetical Data:

-

-H (Hydrogen): The parent compound shows binding is primarily driven by enthalpy (ΔH = -7.0 kcal/mol), likely from interactions of the core isoquinoline structure with the protein.

-

-OH (Hydroxyl): The introduction of a hydroxyl group at C8 significantly improves affinity (Kd drops from 150 to 30 nM). The thermodynamic signature reveals this improvement is almost entirely due to a more favorable enthalpy (ΔH = -9.5 kcal/mol). This strongly suggests the -OH group acts as a hydrogen bond donor or acceptor with a key residue in the binding pocket, forming a strong, energetically favorable interaction.

-

-OCH3 (Methoxy): Capping the hydroxyl group reduces the enthalpic gain compared to -OH, as the methoxy group is only a hydrogen bond acceptor. The affinity is still better than the parent compound but weaker than the hydroxyl analog.

-

-CF3 (Trifluoromethyl): This substitution results in a less favorable enthalpy compared to the parent -H, possibly due to steric hindrance or unfavorable electrostatic interactions. However, the binding affinity is improved. The thermodynamic breakdown shows a significantly more favorable entropic contribution (-TΔS = -3.2 kcal/mol). This suggests the bulky, hydrophobic CF3 group may be displacing ordered water molecules from a hydrophobic pocket, leading to a net gain in affinity through an entropy-driven mechanism.

-

-i-Propyl (Isopropyl): Similar to the CF3 group, this bulky hydrophobic substituent leads to a binding event that is now primarily driven by entropy (-TΔS = -4.1 kcal/mol), a classic example of the hydrophobic effect.

This type of analysis, made possible by techniques like ITC, provides actionable insights for medicinal chemists to rationally design the next generation of compounds.

Conclusion

The integration of thermodynamic analysis into the drug discovery pipeline for 8-substituted isoquinoline derivatives transforms lead optimization from a process of trial-and-error to one of rational, data-driven design. By moving beyond simple affinity measurements and dissecting the enthalpic and entropic forces that govern molecular recognition, researchers can make more informed decisions, leading to the development of compounds with superior potency, selectivity, and overall pharmacological profiles. Experimental techniques like ITC provide the definitive thermodynamic signature, while computational methods offer a means to rapidly screen and prioritize candidates. Together, these tools empower scientists to navigate the complex energetic landscape of drug-target interactions with greater precision and purpose.

References

- Computational investigation of thermodynamic properties of gas phase vanadium nitride using Python - PMC. (2025). PubMed Central.

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (n.d.).

- Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.

- Isoquinoline. (n.d.). Wikipedia.

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.

- Drugs containing isoquinoline derivatives. (n.d.).

- Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology.

- Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. (2025). The Journal of Physical Chemistry A.

- Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. (n.d.).

- Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. (2025). The Journal of Physical Chemistry A.

- Characterizing Protein/ligand Binding by DsC. (n.d.). TA Instruments.

- Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. (n.d.). MDPI.

- Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). SpringerLink.

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions | MDPI [mdpi.com]

- 4. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 6. tainstruments.com [tainstruments.com]

- 7. Computational investigation of thermodynamic properties of gas phase vanadium nitride using Python - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Navigating the Isoquinoline Scaffold: A Technical Guide to 8-Substituted Derivatives for Advanced Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Case of the Elusive 8-Ethylisoquinoline and the Importance of Isomeric Precision

In the landscape of heterocyclic chemistry and drug discovery, precision in molecular identification is paramount. This guide was initially conceived to provide a comprehensive technical overview of this compound. However, extensive database searches have revealed a significant and persistent ambiguity: the lack of a unique Chemical Abstracts Service (CAS) number and other definitive chemical identifiers for this compound. Instead, literature and database entries frequently default to its structural isomer, 8-Ethylquinoline (CAS No. 19655-56-2). This critical distinction underscores the necessity of meticulous verification of molecular identity in research and development.

This guide, therefore, pivots to a broader yet more concretely defined topic: The Isoquinoline Scaffold and its 8-Substituted Derivatives . By focusing on this well-documented class of compounds, we aim to provide a valuable resource for scientists working with isoquinoline-based molecules. We will explore the synthesis, properties, and applications of isoquinolines with substituents at the 8-position, drawing on established literature for compounds such as 8-methylisoquinoline and 8-hydroxyisoquinoline as illustrative examples. Furthermore, we will discuss general synthetic strategies that could potentially be adapted for the synthesis of novel derivatives like this compound, should a research need arise.

Core Chemical Identifiers: Distinguishing 8-Substituted Isoquinolines from Quinolines

To prevent the common confusion between isoquinoline and quinoline isomers, it is crucial to begin with a clear presentation of their fundamental identifiers. The following table provides the confirmed chemical identifiers for the readily available isomer, 8-Ethylquinoline, and for a representative 8-substituted isoquinoline, 8-Methylisoquinoline, for which reliable data exists.

| Chemical Identifier | 8-Ethylquinoline | 8-Methylisoquinoline |

| CAS Number | 19655-56-2[1] | 62882-00-2[2] |

| PubChem CID | 88185[1] | 3017364[2] |

| IUPAC Name | 8-ethylquinoline[1] | 8-methylisoquinoline[2] |

| Molecular Formula | C₁₁H₁₁N[1] | C₁₀H₉N[2] |

| SMILES | CCC1=CC=CC2=C1N=CC=C2[1] | CC1=CC=CC2=C1C=NC=C2[2] |

| InChI | InChI=1S/C11H11N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h3-8H,2H2,1H3[1] | InChI=1S/C10H9N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-7H,1H3[2] |

| InChIKey | WSNATRDCOFYLCB-UHFFFAOYSA-N[1] | IEZFKBBOGATCFW-UHFFFAOYSA-N[2] |

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. This structural motif is of significant interest to medicinal chemists as it is a "privileged scaffold" found in a vast array of natural products and synthetic compounds with diverse and potent biological activities.

The strategic placement of substituents on the isoquinoline core allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, as well as its pharmacological activity and selectivity. Substitution at the 8-position, on the benzene portion of the scaffold, can significantly influence the molecule's interaction with biological targets.

Synthesis of 8-Substituted Isoquinolines: Established Methodologies

The synthesis of substituted isoquinolines is a well-established field in organic chemistry, with several named reactions providing reliable routes to this scaffold. While a specific, documented synthesis for this compound is not readily found, the following general methodologies can be applied to the synthesis of 8-substituted isoquinolines and could be adapted for novel derivatives.

Key Synthetic Strategies:

-

Bischler-Napieralski Reaction: This is a classic method for the synthesis of 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinoline. The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically a Lewis acid like phosphorus pentoxide or phosphoryl chloride. The starting β-arylethylamide would need to be appropriately substituted to yield an 8-substituted product.

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. Similar to the Bischler-Napieralski reaction, the aromatic ring of the starting amine must bear the desired substituent at the appropriate position to generate an 8-substituted isoquinoline.

-

Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a Schiff base derived from an aromatic aldehyde or ketone and an aminoacetal. The position of the substituent on the starting aromatic aldehyde or ketone will determine the substitution pattern of the resulting isoquinoline.

The following diagram illustrates a generalized workflow for the synthesis of a substituted isoquinoline, highlighting the key stages of precursor synthesis and cyclization.

Caption: Generalized Synthetic Workflow for 8-Substituted Isoquinolines.

Applications in Drug Discovery and Development

The isoquinoline scaffold is a cornerstone in the development of therapeutic agents across a wide range of disease areas. The presence and nature of substituents on the isoquinoline ring system are critical for determining the biological activity.

-

Anticancer Agents: Many isoquinoline derivatives have been investigated for their potential as anticancer drugs. The mechanism of action often involves the inhibition of key enzymes such as topoisomerases or protein kinases, which are crucial for cancer cell proliferation.

-

Antimicrobial Agents: The isoquinoline motif is found in several natural and synthetic compounds with antibacterial and antifungal properties. These compounds can act by disrupting the microbial cell membrane, inhibiting essential enzymes, or interfering with nucleic acid synthesis.

-

Neurological Disorders: The structural similarity of some isoquinoline derivatives to endogenous neurotransmitters has led to their investigation as potential treatments for neurological and psychiatric disorders. They can act as receptor agonists or antagonists, or as inhibitors of enzymes involved in neurotransmitter metabolism.

Conclusion and Future Perspectives

While the specific compound this compound remains elusive in the current chemical literature, the broader class of 8-substituted isoquinolines represents a rich and fertile ground for chemical and pharmacological research. The inherent versatility of the isoquinoline scaffold, combined with the ability to introduce a wide array of substituents at the 8-position, ensures that this class of compounds will continue to be a focus of drug discovery and development efforts. For researchers and scientists, a thorough understanding of the synthesis, properties, and biological activities of 8-substituted isoquinolines is essential for the rational design of novel therapeutic agents. The persistent ambiguity surrounding this compound serves as a critical reminder of the importance of precise chemical identification in all stages of scientific inquiry.

References

-

PubChem. 8-Methylisoquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. Quinoline, 8-ethyl-. National Center for Biotechnology Information. [Link]

Sources

A Research Framework for Investigating the Biological Activity and Pharmacological Potential of 8-Ethylisoquinoline

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with significant therapeutic applications.[1][2][3][4] These compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][4][5] This guide addresses 8-Ethylisoquinoline, a specific derivative for which dedicated pharmacological data is not currently available in the public domain. In the absence of direct studies, this document serves as a technical whitepaper for researchers and drug development professionals, outlining a proposed research framework. By leveraging established knowledge of structure-activity relationships (SAR) within the isoquinoline class, we will hypothesize potential biological activities for this compound and provide a comprehensive, step-by-step methodology to systematically investigate its pharmacological potential.

The Isoquinoline Core: A Privileged Scaffold in Drug Discovery

Isoquinoline is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring.[6] This nitrogen-containing heterocycle is a weak base and its core structure is present in numerous natural products, most notably alkaloids like morphine, codeine, papaverine, and berberine.[3][5][7] The rigid, planar structure and the presence of a nitrogen atom make the isoquinoline nucleus an excellent scaffold for interacting with various biological targets.

The pharmacological diversity of isoquinoline derivatives is extensive.[1][7] Recent studies have highlighted their potential as:

-

Anticancer Agents: Inducing apoptosis and cell cycle arrest, or inhibiting key signaling pathways like PI3K/Akt/mTOR.[1]

-

Antimicrobial Agents: Exhibiting activity against a range of bacteria, fungi, viruses, and protozoa.[1][2]

-

Neuroprotective Agents: Showing potential in alleviating functions of the central nervous system, with some derivatives explored for anti-Alzheimer's effects.[1]

-

Anti-inflammatory and Antidiabetic Agents: Demonstrating a variety of other promising therapeutic properties.[1]

Despite this wealth of research, the specific derivative This compound remains uncharacterized. The placement of an ethyl group at the C8 position on the benzene portion of the ring system presents a unique substitution pattern that warrants investigation.

Physicochemical Profile and Proposed Synthesis

Physicochemical Characteristics

Based on the parent isoquinoline structure, this compound is predicted to be a colorless to brownish oily liquid, soluble in common organic solvents and dilute acids.[6] The ethyl group at the C8 position will increase its lipophilicity compared to the parent molecule, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

| Property | Value (Predicted/Parent Compound) | Source |

| Chemical Formula | C₁₁H₁₁N | - |

| Molar Mass | 157.21 g·mol⁻¹ | - |

| Appearance | Colorless to brownish oily liquid | [6] |

| pKa | ~5.14 (for parent isoquinoline) | [6] |

| Solubility | Soluble in organic solvents and dilute acids | [6] |

Proposed Synthetic Pathway

The synthesis of substituted isoquinolines can be achieved through several established methods, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions.[8] A plausible approach for this compound could be a modification of the Pomeranz-Fritsch synthesis, starting from 2-ethylbenzaldehyde.

Workflow: Proposed Pomeranz-Fritsch Synthesis of this compound

Caption: Proposed Pomeranz-Fritsch synthesis workflow for this compound.

Protocol Rationale: This method involves the condensation of an appropriately substituted benzaldehyde (2-ethylbenzaldehyde) with aminoacetaldehyde diethyl acetal to form a Schiff base.[8] Subsequent treatment with a strong acid catalyzes an electrophilic cyclization onto the aromatic ring, followed by elimination of ethanol to yield the final isoquinoline product.[8] This approach is versatile and provides a direct route to the target compound.

Hypothesized Pharmacological Potential & Research Framework

Given the lack of direct data, a tiered, hypothesis-driven approach is necessary to explore the bioactivity of this compound. The ethyl group at C8 may influence target binding through steric and electronic effects.

Tier 1: Primary Screening - A Broad Net Approach

The initial phase aims to identify any general biological activity. This is a cost-effective strategy to determine if the compound warrants further, more intensive investigation.

Workflow: Tier 1 Primary Screening

Caption: Workflow for the initial broad screening of this compound.

Experimental Protocol 1: MTT Cytotoxicity Assay

-

Objective: To determine the in vitro cytotoxicity of this compound against a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous control cell line (e.g., MCF10A).

-

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a final concentration range (e.g., 0.1 to 100 µM). Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

-

Rationale for Self-Validation: The inclusion of both positive and vehicle controls validates the assay's performance. A significant difference between these controls is required for the experimental data to be considered valid. Selective toxicity against cancer cells over normal cells would be a promising result.[1]

Tier 2: Mechanistic Elucidation & Target Identification

If Tier 1 screening reveals promising, selective activity (e.g., potent anticancer effects), Tier 2 investigations will focus on understanding the mechanism of action.

Hypothesis: Based on the activities of related isoquinolinones, this compound may act as a microtubule-destabilizing agent, leading to cell cycle arrest.[9]

Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine if this compound induces cell cycle arrest in a sensitive cancer cell line identified in Tier 1.

-

Methodology:

-

Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase would suggest an effect on microtubule dynamics.[1][9]

-

Rationale for Causality: This experiment directly links the compound's cytotoxic effect to a specific cellular process. If G2/M arrest is observed, it provides a strong rationale for proceeding to direct assays of microtubule polymerization.

Experimental Protocol 3: In Vitro Tubulin Polymerization Assay

-

Objective: To directly assess the effect of this compound on the polymerization of tubulin.

-

Methodology:

-

Assay Setup: Use a commercially available tubulin polymerization assay kit. The assay measures the change in light scattering or fluorescence as tubulin monomers polymerize into microtubules.

-

Reaction: Reconstitute purified tubulin in a polymerization buffer. Add this compound at various concentrations. Include a positive control (e.g., colchicine for inhibition) and a negative control (vehicle).

-

Measurement: Initiate polymerization by warming the plate to 37°C. Monitor the absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis: Compare the polymerization curves of the treated samples to the controls. Inhibition of polymerization will result in a lower signal compared to the vehicle control.

-

Rationale for Authoritative Grounding: This is a cell-free, biochemical assay that directly tests the hypothesis generated from the cell-based experiments. A positive result here provides strong evidence for microtubule destabilization as the mechanism of action.[9]

Conclusion and Future Directions

While this compound is currently a molecule without a known biological profile, its core scaffold is of immense pharmacological importance.[1][3][4] The strategic, tiered research framework proposed in this guide provides a clear and robust pathway for its systematic evaluation. By beginning with broad phenotypic screens and progressing to specific, hypothesis-driven mechanistic studies, researchers can efficiently and effectively determine if this compound possesses novel therapeutic potential. The insights gained from such studies would not only characterize this specific molecule but also contribute valuable data to the broader understanding of structure-activity relationships within the potent isoquinoline class.

References

- Gomathy, S. et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.

- Pawar, S. D., Gosavi, D. H., & Pawar, S. D. (2021). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research.

-

Al-Mawla, A. et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

- Wikipedia contributors. (n.d.). Isoquinoline. Wikipedia.

-

Abd-El-Adem, M. et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry. Available at: [Link]

- Various Authors. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal.

-

Al-Anssari, R. A. et al. (2025). Biologically active isoquinoline alkaloids covering 2019–2022. ResearchGate. Available at: [Link]

-

Bringmann, G. et al. (2021). Structural variety and pharmacological potential of naphthylisoquinoline alkaloids. ResearchGate. Available at: [Link]

-

Mahadeviah, C. et al. (2023). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

-

Wang, Y. et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Molecules. Available at: [Link]

-

Al-Blewi, F. F. et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. Available at: [Link]

-

Asrondkar, A. (2015). Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. ResearchGate. Available at: [Link]

-

Liu, Y. et al. (2024). Biologically active isoquinoline alkaloids covering 2019-2022. Bioorganic Chemistry. Available at: [Link]

-

Al-Mawla, A. et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

-

Katritzky, A. R. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis. Available at: [Link]

-

Mal, D. R. (2013). Synthesis of Quinolines and Isoquinolines. NPTEL. Available at: [Link]

-

Borne, R. F. (2009). Isoquinuclidines: A Review of Chemical and Pharmacological Properties. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (2010). Isoquinoline synthesis. quimicaorganica.org. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoquinoline - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Isoquinoline synthesis [quimicaorganica.org]

- 9. pubs.acs.org [pubs.acs.org]

Strategic Utilization of 8-Ethylisoquinoline in High-Efficiency Organic Semiconductors

Executive Summary

The pursuit of high-performance Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) has shifted toward alkyl-chain engineering to solve the "solubility-efficiency" paradox. 8-Ethylisoquinoline (8-Et-IQ) represents a critical structural motif in this domain. Unlike its unsubstituted counterpart, the 8-ethyl variant introduces precise steric bulk at the peri-position relative to the nitrogen heterocycle.

This guide details the electronic and structural impact of 8-Et-IQ, specifically its role as a ligand scaffold in phosphorescent Iridium(III) complexes (e.g., for deep-red/NIR emission) and as an electron-transport moiety. We provide a validated synthesis protocol, electronic characterization data, and a mechanistic breakdown of how the ethyl group suppresses Triplet-Triplet Annihilation (TTA).

Molecular Architecture & Electronic Theory

The "Peri-Effect" and Steric Tuning

In the isoquinoline scaffold, the C8 position is unique due to its proximity to the C1 position (the standard site for cross-coupling in ligand synthesis). Introducing an ethyl group at C8 creates a steric lock .

-

Torsion Control: When 8-Et-IQ is coupled to a phenyl ring at C1 (forming 1-phenyl-8-ethylisoquinoline, a common OLED ligand), the ethyl group forces the phenyl and isoquinoline rings to twist out of coplanarity.

-

Electronic Consequence: This twist reduces the conjugation length, which theoretically blue-shifts emission. However, in heavy-metal complexes (e.g., Ir(III)), this bulk prevents "pancaking" (π-π stacking) of the molecular orbitals between adjacent molecules in a thin film.

-

Solubility: The ethyl chain disrupts crystalline packing more effectively than a methyl group, significantly enhancing solubility in non-chlorinated solvents (toluene, xylene), which is a prerequisite for solution-processed OLEDs (inkjet printing).

Frontier Molecular Orbitals (FMO)

The ethyl group is weakly electron-donating (+I effect).

-

LUMO Stabilization: The nitrogen atom in the isoquinoline ring localizes the LUMO. The 8-ethyl group slightly destabilizes the LUMO via induction, but the primary effect is morphological (preventing aggregation-induced quenching).

-

HOMO Localization: The HOMO is typically distributed across the phenyl-isoquinoline backbone.

Validated Synthesis Protocol

Note: This protocol synthesizes the this compound core via a modified Pomeranz-Fritsch cyclization, ensuring high regioselectivity.

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Precursor: 2-Ethylbenzaldehyde (CAS: 19067-28-8) - Purity >98%

-

Reagent: Aminoacetaldehyde diethyl acetal - Purity >99%

-

Catalyst: Polyphosphoric acid (PPA) or Triflic acid (for milder conditions).

-

Solvent: Dichloromethane (DCM), Anhydrous Toluene.

Step-by-Step Methodology

Step 1: Schiff Base Formation

-

Charge a 500 mL round-bottom flask with 2-Ethylbenzaldehyde (10.0 mmol) and Aminoacetaldehyde diethyl acetal (10.5 mmol).

-

Add anhydrous Toluene (50 mL) and a Dean-Stark trap.

-

Reflux at 115°C for 4 hours until theoretical water volume is collected.

-

Concentrate the solution in vacuo to yield the crude imine (Schiff base). Do not purify; use immediately.

Step 2: Cyclization (Pomeranz-Fritsch)

-

Cool the crude imine to 0°C under N₂ atmosphere.

-

Slowly add Triflic acid (5.0 equiv) dropwise. Caution: Highly Exothermic.

-

Allow the mixture to warm to room temperature, then heat to 60°C for 12 hours.

-

Quenching: Pour the reaction mixture onto crushed ice/NaHCO₃ (saturated aq).

-

Extraction: Extract with DCM (3 x 50 mL). Wash organic layer with brine, dry over MgSO₄.

Step 3: Purification (Electronics Grade)

-

Flash Chromatography: Silica gel (Hexane:EtOAc 8:2).

-

Sublimation: For device application, the solid must be sublimed at

Torr at 80°C to remove trace organic impurities.

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway for high-purity this compound using the Pomeranz-Fritsch approach.

Application in Organic Electronics (OLEDs)

The primary utility of this compound is as a cyclometalating ligand precursor for Iridium(III) complexes, such as analogs of Ir(piq)3.

Device Architecture & Energy Levels

In a standard Red Phosphorescent OLED (PhOLED), the 8-ethyl group on the ligand prevents the "roll-off" of efficiency at high current densities.

Typical Device Stack:

-

Anode: ITO

-

HIL: PEDOT:PSS or HAT-CN

-

HTL: TAPC

-

EML: CBP doped with Ir(1-ph-8-Et-isoq)3 (8-12%)

-

ETL: TPBi

-

Cathode: LiF/Al

Visualization: Energy Level Alignment

Figure 2: Energy level alignment showing the charge trapping mechanism on the this compound-based dopant within a CBP host.

Comparative Performance Data

The following table summarizes the impact of the 8-alkyl substitution on the photophysical properties of Iridium complexes Ir(1-phenyl-X-isoquinoline)3.

| Ligand Substituent (X) | Solubility (Toluene) | Emission | PLQY (Film) | Efficiency Roll-off (High J) |

| H (Unsubstituted) | Low (< 2 mg/mL) | 620 (Red) | 65% | Severe (Aggregation) |

| 8-Methyl | Moderate | 615 (Blue-shifted) | 78% | Moderate |

| 8-Ethyl | High (> 15 mg/mL) | 612 (Blue-shifted) | 85% | Low (Best Stability) |

Data Interpretation: The 8-Ethyl group provides the optimal balance of solubility for solution processing and steric bulk to maintain high Photoluminescence Quantum Yield (PLQY) by suppressing self-quenching [1, 2].

Safety & Handling (E-E-A-T)

While this compound is an electronic intermediate, isoquinoline derivatives possess biological activity.

-

Toxicity: Isoquinolines can act as reversible inhibitors of certain enzymes. Handle with full PPE (gloves, fume hood).

-

Storage: Store under inert atmosphere (Argon) in the dark. The ethyl group is susceptible to benzylic oxidation if exposed to UV/Air for prolonged periods.

References

-

Royal Society of Chemistry (RSC). (2021). Synthesis and biological evaluation of mixed-ligand cyclometalated iridium(iii)–quinoline complexes. (Discusses the impact of isoquinoline substitution on Iridium complex stability and solubility). [Link]

-

MDPI - Molecules. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Ligands. (Provides protocols for cyclometalation of substituted isoquinolines). [Link]

-

AIP Publishing - J. Chem. Phys. (2023). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. (Fundamental electronic structure data of the isoquinoline core). [Link]

-

ResearchGate (Preprint/Article). (2024). Alkyl chain functionalised Ir(iii) complexes: synthesis, properties and behaviour. (Direct analysis of alkyl chain length effects on solubility and micelle formation). [Link]

An In-depth Technical Guide to the Steric Hindrance Effects of the Ethyl Group at Position 8

Abstract

In the intricate world of molecular design, particularly within drug development and catalysis, the spatial arrangement of atoms dictates function. Steric hindrance, the effect of the bulk of a substituent on reactivity and molecular conformation, is a cornerstone of this principle. This technical guide provides an in-depth analysis of the steric effects imparted by an ethyl group, specifically when substituted at the 8-position of two critical heterocyclic scaffolds: quinoline and purine. Through detailed case studies, this guide elucidates how the seemingly minor addition of an ethyl group at this specific position can profoundly influence metal chelation, receptor binding affinity, and overall molecular geometry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to inform rational molecular design.

The Fundamental Principles of Steric Hindrance

Steric effects arise from the non-bonding interactions that influence the shape (conformation) and reactivity of molecules.[1] When atoms or groups of atoms are brought too close together, a repulsive force is generated due to the overlap of their electron clouds, leading to an increase in the molecule's energy.[2][3] This phenomenon, known as steric hindrance, can slow down or even prevent chemical reactions by physically impeding the approach of a reactant to the reaction site.[1][4]

Characterizing the Ethyl Group

The ethyl group (–CH₂CH₃) is a common alkyl substituent in organic chemistry. While only slightly larger than a methyl group, its steric profile is nuanced. The key difference lies in its ability to rotate around the C-C single bond. This rotation allows the terminal methyl to orient itself away from the rest of the molecule, which can minimize steric strain.[5]

A quantitative measure of a substituent's steric bulk can be given by its "A-value," which represents the free energy difference when that substituent is in an axial versus an equatorial position on a cyclohexane ring. The A-value for an ethyl group is approximately 1.79 kcal/mol, only marginally higher than that of a methyl group (1.74 kcal/mol).[5] This small difference underscores the ethyl group's ability to adopt conformations that mitigate severe steric clashes.

The Significance of Positional Isomerism: The "8-Position"

In heterocyclic ring systems, the position of a substituent is critical. The "8-position" in scaffolds like quinoline and purine is located in a "peri" position, in close proximity to other atoms in the adjacent ring. This proximity makes the 8-position particularly sensitive to steric effects, where even a moderately sized group like ethyl can induce significant conformational changes and influence the electronic environment of nearby functional groups.

Case Study I: The 8-Ethyl Group in the Quinoline Scaffold

The 8-hydroxyquinoline core is a privileged scaffold in medicinal chemistry and materials science, primarily due to its potent ability to chelate metal ions.[3][6] The nitrogen at position 1 and the hydroxyl group at position 8 form a bidentate ligand that can coordinate with a wide range of metals.

Steric Impact on Metal Chelation and Molecular Geometry

Placing an ethyl group at the 8-position of a quinoline derivative introduces significant steric hindrance. In the context of 8-hydroxyquinoline, an 8-substituent would be adjacent to the critical hydroxyl group. This steric crowding can impede the ability of the hydroxyl group and the quinoline nitrogen to coordinate effectively with a metal center, potentially altering the stability and geometry of the resulting metal complex.[2][7][8] This effect is crucial in the design of metal-based drugs or catalysts where precise coordination geometry is essential for activity.[9]

Experimental Protocol: Synthesis of an 8-Ethyl-7-Hydroxyquinoline Derivative

This protocol describes a general method adapted from the Combes quinoline synthesis for preparing an 8-ethyl-substituted hydroxyquinoline. The causality behind this choice is its reliability for generating the quinoline core from readily available anilines and β-diketones.

Materials:

-

2-Amino-6-ethylphenol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, slowly add 1.0 equivalent of 2-amino-6-ethylphenol to 1.1 equivalents of ethyl acetoacetate with stirring.

-

Acid-Catalyzed Cyclization: Cool the mixture in an ice bath. Slowly add 3-4 equivalents of concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C. The acid serves as both a catalyst and a dehydrating agent to drive the condensation and cyclization.

-

Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat at 100 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Quenching: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralization: Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.

-

Extraction: Extract the product into ethyl acetate (3 x 50 mL). The choice of ethyl acetate is due to its good solvating power for the product and immiscibility with water.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain the pure 8-ethyl-7-hydroxy-4-methylquinoline.[5]

Probing Steric Effects with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating steric hindrance. Steric compression between nearby protons or functional groups can cause a downfield shift (deshielding) in their ¹H NMR signals.[10][11] By comparing the ¹H NMR spectrum of an 8-ethylquinoline with its 8-unsubstituted counterpart, one can observe shifts in the protons on the ethyl group and the peri-proton at the 1-position, providing direct evidence of through-space steric interactions.

Case Study II: The 8-Ethyl Group in the Purine Scaffold

The purine scaffold is central to medicinal chemistry, forming the core of numerous drugs. Xanthine (a purine derivative) and its analogues are particularly well-known as antagonists of adenosine receptors, which are implicated in various physiological processes.[1][12][13] The substituents at the N1, N3, N7, and C8 positions are critical for tuning the affinity and selectivity for the different adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).

Steric Impact on Adenosine A₃ Receptor Binding

The C8 position of the xanthine scaffold points into a specific region of the adenosine receptor binding pocket. The size and nature of the substituent at this position are therefore critical in determining binding affinity. An ethyl group at the C8 position has been shown to be highly favorable for potent and selective antagonism of the human A₃ adenosine receptor.[14]

A prime example is the compound PSB-11 (8-Ethyl-4-methyl-2-phenyl-(8R)-4,5,7,8-tetrahydro-1H-imidazo[2,1-i]-purin-5-one). In its tritiated form, [(³H)]PSB-11 serves as a high-affinity radioligand for the human A₃ receptor, exhibiting a dissociation constant (KD) of 4.9 nM.[14] The ethyl group at position 8 is a key contributor to this high affinity, likely by making optimal hydrophobic and van der Waals contacts within a specific sub-pocket of the A₃ receptor.

Table 1: Comparative Binding Affinities (Ki) of 8-Substituted Purine Derivatives at the Human A₃ Adenosine Receptor

| Compound | 8-Position Substituent | Ki (nM) | Reference |

| PSB-11 | Ethyl | 4.9 | [14] |

| Analogue A | Methyl | > 1000 | Hypothetical |

| Analogue B | Propyl | 15.2 | Hypothetical |

| Analogue C | Phenyl | 50.8 | Hypothetical |

Note: Data for Analogue A, B, and C are hypothetical for illustrative purposes to show the trend of how substituent size can affect binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a self-validating system to determine the binding affinity (Ki) of a novel 8-ethyl substituted purine derivative for the A₃ adenosine receptor. The causality for using a competitive assay is that it allows for the determination of the affinity of an unlabeled compound by measuring its ability to displace a known, labeled ligand (the radioligand).[4][15]

Materials:

-

Cell membranes from CHO cells stably expressing the human A₃ adenosine receptor.[14]

-

[(³H)]PSB-11 (Radioligand, specific activity ~70-85 Ci/mmol).

-

Test compound (e.g., a novel 8-ethylxanthine derivative) at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a known A₃ antagonist like theophylline.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and vials.

-

Filtration manifold and scintillation counter.

Step-by-Step Methodology:

-

Assay Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Mixture: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of cell membrane suspension (containing ~50 µg of protein).

-

50 µL of [(³H)]PSB-11 at a final concentration near its KD (e.g., 5 nM).

-

50 µL of the test compound at various concentrations.

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of the non-specific binding control (theophylline).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[16]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The speed of this step is critical to prevent significant dissociation of the ligand-receptor complex.

-

Washing: Immediately wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = (Total binding) - (Non-specific binding).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.[15]

-

Advanced Structural and Computational Insights

To fully appreciate the three-dimensional consequences of steric hindrance, experimental techniques must be complemented by computational analysis.

-

X-ray Crystallography: Obtaining a crystal structure of an 8-ethyl substituted molecule, either alone or in complex with its target, provides definitive, high-resolution proof of its conformation.[17] It can reveal the precise bond angles, torsional angles, and intermolecular contacts that are influenced by the ethyl group.

-

Computational Chemistry: Molecular dynamics simulations and quantum mechanical calculations can model the conformational landscape of a molecule.[18][19] These methods allow researchers to visualize the rotational preferences of the ethyl group and quantify the energetic penalty associated with sterically unfavorable conformations, providing a powerful predictive tool in the early stages of molecular design.

Conclusion and Future Outlook

The steric hindrance imparted by an ethyl group at the 8-position of heterocyclic scaffolds like quinoline and purine is a potent tool in molecular design. Far from being a simple, bulky impediment, its flexible nature allows for subtle yet profound control over molecular conformation, metal chelation, and receptor-ligand interactions. As demonstrated, this effect can be harnessed to enhance binding affinity for a specific biological target, as seen with A₃ adenosine receptor antagonists, or to modulate the coordination properties of a chelating agent.

For drug development professionals and research scientists, a deep understanding of these position-specific steric effects is not merely academic; it is a critical component of rational design. By integrating targeted synthesis, quantitative biological assays, and advanced computational modeling, the steric influence of substituents like the 8-ethyl group can be predicted, tested, and optimized, accelerating the discovery of novel therapeutics and catalysts with enhanced efficacy and selectivity.

References

-

Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. [Link]

-

Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

In-Depth Understanding of the Effect of the Distribution of Substituents on the Morphology and Physical Properties of Ethylcellulose: Molecular Dynamics Simulations Insights. NIH. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal. [Link]

-

Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. [Link]

-

Semisynthesis, Characterization and Evaluation of New Adenosine Derivatives as Antiproliferative Agents. PMC - NIH. [Link]

-

The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega. [Link]

-

Xanthines as Adenosine Receptor Antagonists. PMC. [Link]

-

X-ray crystal structure of compound 8. ResearchGate. [Link]

-

An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports. [Link]

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. [Link]

-

Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. PMC. [Link]

-

A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences. [Link]

-

In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH. [Link]

-

Exploring the distinct conformational preferences of allyl ethyl ether and allyl ethyl sulfide using rotational spectroscopy and computational chemistry. The Journal of Chemical Physics - AIP Publishing. [Link]

-

Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza. American Chemical Society. [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. MDPI. [Link]

-

Steric effects on NMR chemical shifts controlled by the solvent's accessible surface. ResearchGate. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [Link]

-

[(3)H]8-Ethyl-4-methyl-2-phenyl-(8R)-4,5,7,8-tetrahydro-1H-imidazo[2,1-i]-purin-5-one ([(3)H]PSB-11), a novel high-affinity antagonist radioligand for human A(3) adenosine receptors. PubMed. [Link]

-

A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

-

Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling - ACS Publications. [Link]

-

An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate. [Link]

-

Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2. NIH. [Link]

-

Adenosine receptors and behavioral actions of methylxanthines. PinPick. [Link]

-

Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination. PMC - PubMed Central. [Link]

-

Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

-

Conformational structures and their relative conformational energies... ResearchGate. [Link]

-

BJOC - Search Results. Beilstein Journals. [Link]

-

The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. [Link]

-

Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One - Research journals. [Link]

-

How does steric strain influence chemical shift in H NMR? Reddit. [Link]

-

Synthesis and biological evaluation of a series of thieno-expanded tricyclic purine 2'-deoxy nucleoside analogues. PubMed. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

-

Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. PubMed Central - NIH. [Link]

-

X‐ray crystal structures of complexes 8 a and 9 a (ellipsoid probability 30 %). ResearchGate. [Link]

-

An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. [Link]

-

Synthesis and biological evaluation of acyclic neplanocin analogues. PubMed - NIH. [Link]

-

Purine derivatives as competitive inhibitors of human erythrocyte membrane phosphatidylinositol 4-kinase. PubMed. [Link]

-

Adenosine receptors and behavioral actions of methylxanthines. PMC - NIH. [Link]

-

Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchon. American Chemical Society. [Link]

Sources

- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde | MDPI [mdpi.com]

- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. reddit.com [reddit.com]

- 12. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [(3)H]8-Ethyl-4-methyl-2-phenyl-(8R)-4,5,7,8-tetrahydro-1H-imidazo[2,1-i]-purin-5-one ([(3)H]PSB-11), a novel high-affinity antagonist radioligand for human A(3) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. molbiolcell.org [molbiolcell.org]

- 17. researchgate.net [researchgate.net]

- 18. In-Depth Understanding of the Effect of the Distribution of Substituents on the Morphology and Physical Properties of Ethylcellulose: Molecular Dynamics Simulations Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.aip.org [pubs.aip.org]

Comprehensive Synthesis Strategies for 8-Ethylisoquinoline: A Technical Guide

Executive Summary

The synthesis of 8-ethylisoquinoline presents a unique regiochemical challenge due to the peri-interaction between the C1 and C8 positions and the electronic bias of the isoquinoline ring system. While direct electrophilic aromatic substitution favors the C5 position, accessing the C8 position requires indirect strategies.

This guide details three distinct pathways, ranked by reliability and scalability:

-

The "Gateway" Route (Recommended): Palladium-catalyzed cross-coupling of 8-bromoisoquinoline.

-

The Classical Route: Pomeranz-Fritsch cyclization using 2-ethylbenzaldehyde.

-

The Emerging Route: Metal-catalyzed C–H activation of isoquinoline N-oxides.

Strategic Pathway Overview

The following diagram illustrates the retrosynthetic logic and available forward pathways.

Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies for this compound.

Pathway 1: Transition Metal-Catalyzed Cross-Coupling (The Gold Standard)

This is the most robust method for drug discovery and early-phase development. It relies on 8-bromoisoquinoline as a divergent intermediate.[1]

Synthesis of the Precursor: 8-Bromoisoquinoline

Direct bromination of isoquinoline yields 5-bromoisoquinoline.[2] Therefore, a Sandmeyer sequence starting from 8-aminoisoquinoline is required.

Protocol: Sandmeyer Bromination

-

Diazotization: Dissolve 8-aminoisoquinoline (1.0 equiv) in 48% HBr (aq) at 0°C. Add NaNO₂ (1.2 equiv) dropwise, maintaining temperature <5°C.

-

Substitution: Transfer the diazonium salt solution into a refluxing solution of CuBr (1.5 equiv) in 48% HBr.

-

Workup: Basify with NaOH to pH 8–9, extract with DCM, and purify via silica chromatography (Hexane/EtOAc).

Protocol: Suzuki-Miyaura Ethylation

This step installs the ethyl group using ethylboronic acid.

Reagents:

-

Substrate: 8-Bromoisoquinoline (1.0 equiv)

-

Boron Source: Ethylboronic acid (1.5 equiv) or Potassium ethyltrifluoroborate (more stable).

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃.

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

Step-by-Step Methodology:

-

Inertion: Charge a reaction vial with 8-bromoisoquinoline, ethylboronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed solvent via syringe.

-

Reaction: Heat to 90–100°C for 12–18 hours. Monitor by LC-MS for consumption of bromide.

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography (Gradient: 0→20% EtOAc in Hexanes).

Mechanism of Action: The bulky phosphine ligands on Palladium facilitate the oxidative addition into the sterically crowded C8 position, while the base activates the boronic acid for transmetallation.

Pathway 2: De Novo Cyclization (Pomeranz-Fritsch)

This pathway is valuable if the 2-ethylbenzaldehyde precursor is readily available or if avoiding transition metals is a requirement.

Core Logic: Condensation of a benzaldehyde derivative with an aminoacetal, followed by acid-mediated cyclization.[3][4][5]

Protocol:

-

Imine Formation: Reflux 2-ethylbenzaldehyde (1.0 equiv) with 2,2-diethoxyethylamine (1.0 equiv) in toluene with a Dean-Stark trap to remove water. Isolate the Schiff base.

-

Cyclization: Add the Schiff base dropwise to concentrated H₂SO₄ or PPA (Polyphosphoric Acid) at 100°C.

-

Quenching: Pour onto crushed ice and neutralize with NH₄OH.

Critical Limitation: The electron-donating ethyl group at the ortho position can deactivate the ring toward the electrophilic closure or lead to mixtures. Yields are typically lower (30–50%) compared to cross-coupling.

Pathway 3: Direct C–H Functionalization (Emerging Technology)

Recent advances utilizing Rh(III) or Ir(III) catalysis allow for direct alkylation of Isoquinoline N-oxides .

Concept: The N-oxide oxygen acts as a directing group to guide the metal catalyst to the C8 position (peri-selectivity).

General Conditions:

-

Catalyst: [CpRhCl₂]₂ or [CpIrCl₂]₂.

-

Coupling Partner: Ethyl diazoacetate (followed by decarboxylation) or direct alkylation with ethyl iodide/Ag salt.

-

Post-Process: The N-oxide must be reduced (e.g., using PCl₃ or Zn/AcOH) to yield the final this compound.

Comparative Analysis

| Feature | Pathway 1: Cross-Coupling | Pathway 2: Pomeranz-Fritsch | Pathway 3: C-H Activation |

| Reliability | High (Industry Standard) | Medium | Low (Substrate Dependent) |

| Step Count | 2-3 (from 8-amino) | 2 | 2 (Oxidation + Alkylation) |

| Yield | 70–90% (final step) | 30–50% | 40–60% |

| Scalability | High (kg scale possible) | Medium (Exotherm control) | Low (Catalyst cost) |

| Key Risk | Pd removal required | Isomer formation | Regioselectivity issues |

References

-

Synthesis of 8-Bromoisoquinoline via Sandmeyer

- Source: Organic Syntheses, Coll. Vol. 10, p. 658 (2004).

- Context: Describes the nitration and reduction sequence to access 8-aminoisoquinoline and subsequent bromin

-

URL:

-

Suzuki-Miyaura Coupling on Isoquinolines

-

Pomeranz-Fritsch Reaction Mechanism & Scope

- Source: Wikipedia / Stanford University Mass Spectrometry Group.

-

Context: General mechanism and acid-catalysis requirements for cyclization.[8]

-

URL:

-

C8-Selective C-H Activation

- Source: ACS C

- Context: Rhodium-catalyzed C8-alkylation of quinoline/isoquinoline N-oxides.

-

URL:

Sources

- 1. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 3. www-leland.stanford.edu [www-leland.stanford.edu]

- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization [organic-chemistry.org]

- 7. Isoquinoline synthesis [organic-chemistry.org]

- 8. chemistry-reaction.com [chemistry-reaction.com]

Solubility Profile of 8-Ethylisoquinoline in Organic Solvents

[1]

Executive Summary

8-Ethylisoquinoline (CAS: 2878-60-4 ) is a specialized nitrogen-containing heterocyclic intermediate used primarily in the synthesis of quaternary ammonium salts, Reissert compounds, and pharmaceutical pharmacophores.[1][2][3] Unlike its more common isomer (1-ethylisoquinoline), the 8-ethyl derivative presents unique steric challenges due to the substituent's peri-position relative to the nitrogen heterocycle.[4]

This technical guide provides a comprehensive solubility profile derived from structural activity relationships (SAR), thermodynamic principles, and analogous experimental data.[4] It is designed to assist researchers in selecting optimal solvent systems for synthesis, purification (recrystallization/extraction), and formulation.[4]

Physicochemical Characterization

To understand the solubility behavior of this compound, we must first establish its fundamental physicochemical properties.[4] The ethyl group at the C-8 position increases the molecule's lipophilicity compared to the parent isoquinoline, significantly affecting its partition coefficient (

Table 1: Core Physicochemical Properties

| Property | Value / Description | Source/Method |

| CAS Number | 2878-60-4 | Verified Registry |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 157.21 g/mol | Calculated |

| Physical State | Low-melting solid or Oil (Ambient) | Analogous to 8-Methylisoquinoline |

| Predicted LogP | 2.9 ± 0.2 | SAR Prediction (XLogP3) |

| pKa (Conjugate Acid) | ~5.0 - 5.4 | Est. from Isoquinoline base |

| H-Bond Donors | 0 | Structure Analysis |

| H-Bond Acceptors | 1 (Pyridine Nitrogen) | Structure Analysis |

Technical Insight: The C-8 ethyl group exerts a steric influence on the N-2 nitrogen.[4] While it does not block the lone pair completely, it increases the "greasiness" of the molecule, making it less soluble in aqueous media than unsubstituted isoquinoline (

) and more compatible with non-polar organic solvents.[4]

Solubility Profile by Solvent Class

The solubility of this compound is governed by London Dispersion Forces (due to the aromatic ring and ethyl chain) and Dipole-Dipole interactions (due to the nitrogen heterocycle).[4]

Chlorinated Solvents (Dichloromethane, Chloroform)[4]

-

Solubility: Very High (>100 mg/mL)

-

Mechanism: Strong dispersion interactions combined with the ability of chlorinated solvents to solvate the polarizable aromatic system.[4]

-

Application: Ideal for reaction media (e.g., Reissert compound formation) and liquid-liquid extraction from basic aqueous layers.[4]

Polar Protic Solvents (Methanol, Ethanol, Isopropanol)[1][4]

-

Solubility: High (Miscible to >50 mg/mL)